7-(Trifluoromethyl)quinoline-3,4-diamine

Description

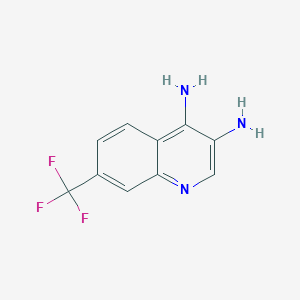

7-(Trifluoromethyl)quinoline-3,4-diamine is a quinoline derivative featuring a trifluoromethyl (-CF₃) substituent at position 7 and two amine (-NH₂) groups at positions 3 and 4 of the heterocyclic aromatic ring. The quinoline scaffold is widely studied in medicinal chemistry due to its planar structure, which facilitates interactions with biological targets such as enzymes or DNA.

Properties

Molecular Formula |

C10H8F3N3 |

|---|---|

Molecular Weight |

227.19 g/mol |

IUPAC Name |

7-(trifluoromethyl)quinoline-3,4-diamine |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)5-1-2-6-8(3-5)16-4-7(14)9(6)15/h1-4H,14H2,(H2,15,16) |

InChI Key |

NDXLCNWPAKLDHY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)N)N |

Origin of Product |

United States |

Preparation Methods

Aromatic Nucleophilic Substitution on 4,7-Dichloro-7-(trifluoromethyl)quinoline

A common approach involves starting from 4,7-dichloro-7-(trifluoromethyl)quinoline, where chlorine atoms at positions 3 and 4 are replaced by amino groups through nucleophilic substitution with diamines such as ethane-1,2-diamine.

- Reaction Conditions: Heating the dichloroquinoline with excess ethane-1,2-diamine at elevated temperatures (80–130 °C) for several hours (6–8 h) under stirring.

- Work-up: After reaction completion, the mixture is cooled, extracted with dichloromethane, washed with aqueous sodium bicarbonate, water, and brine, dried over anhydrous magnesium sulfate, and purified by recrystallization or chromatography.

- Outcome: This yields the 7-(trifluoromethyl)quinoline-3,4-diamine derivative with high regioselectivity and good yields.

This method is supported by studies where 4,7-dichloroquinoline derivatives were reacted with ethane-1,2-diamine to afford diaminoquinoline compounds.

Use of Protected Amines and Subsequent Deprotection

In some synthetic routes, amines are introduced as protected derivatives (e.g., N-Cbz protected amines) which are then deprotected after coupling with 4-chloro-7-(trifluoromethyl)quinoline.

- Procedure: The protected amine is first reacted with 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol at elevated temperatures.

- Deprotection: Catalytic hydrogenation using Pd/C removes the protecting group to yield the free diamine.

- This approach allows for better control over substitution and purification steps.

One-Pot Pyridoannelation Using Iminium Salts and Diamines

An advanced method involves the use of 1-CF3-substituted propyniminium salts reacting with diamines such as 1,5-diaminonaphthalene to form trifluoromethyl-substituted quinoline derivatives via aza-Michael addition followed by intramolecular cyclization.

- Conditions: Reactions are performed in acetonitrile at room temperature followed by mild heating to induce cyclization.

- Advantages: This method allows for the construction of complex quinoline frameworks with trifluoromethyl substitution in a single sequence without additional reagents.

- Limitations: This method is more suited for polycyclic quinoline derivatives but demonstrates the versatility of trifluoromethyl quinoline synthesis.

- Reaction Yields and Purity: The nucleophilic substitution reactions on 4,7-dichloroquinoline derivatives typically afford yields ranging from 60% to 85%, with purity confirmed by NMR and mass spectrometry.

- Reaction Monitoring: 19F NMR spectroscopy is effective for monitoring trifluoromethyl group integrity during synthesis.

- Structural Confirmation: Spectroscopic methods including IR (noting SO2 bands in sulfonyl derivatives), NMR, and elemental analysis confirm the substitution pattern and purity of the final diamine compounds.

- Thermal Conditions: Temperature control is critical; too low temperatures result in incomplete substitution, while excessive heating may cause side reactions or decomposition.

- Solvent Effects: Reactions are often performed neat or in polar aprotic solvents like acetonitrile or dichloromethane to facilitate nucleophilic substitution and product isolation.

The preparation of this compound is efficiently achieved through nucleophilic aromatic substitution of halogenated quinoline precursors with diamines under controlled thermal conditions. Protection-deprotection strategies and advanced one-pot cyclization methods provide alternative routes for complex derivatives. The choice of method depends on the desired substitution pattern, scale, and purity requirements.

Chemical Reactions Analysis

Types of Reactions: 7-(Trifluoromethyl)quinoline-3,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.

Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group or the amine groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, quinoline N-oxides, and reduced quinoline derivatives .

Scientific Research Applications

7-(Trifluoromethyl)quinoline-3,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Research focuses on its potential as an anticancer, antibacterial, and antiviral agent due to its enhanced biological activity.

Industry: It is used in the development of materials with unique properties, such as liquid crystals and dyes

Mechanism of Action

The mechanism of action of 7-(Trifluoromethyl)quinoline-3,4-diamine involves its interaction with various molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

Key structural analogues of 7-(Trifluoromethyl)quinoline-3,4-diamine include:

Key Differences :

- Substituent Effects: The trifluoromethyl group in the target compound contrasts with the piperazine or ethylenediamine groups in analogues, impacting electronic properties and solubility.

- Biological Implications: Fluorinated quinoline derivatives (e.g., Imp. C(EP)) often exhibit enhanced membrane permeability due to fluorine’s lipophilicity, whereas -CF₃ may further optimize pharmacokinetics .

Diamines in Heterocyclic Systems Outside Quinoline

Ametryn (N-Ethyl-N'-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine), a triazine-based diamine, shares the diamine functionality but differs in core structure.

| Compound Name | Core Structure | Functional Groups | Applications |

|---|---|---|---|

| This compound | Quinoline | -CF₃, -NH₂ | Potential antimicrobial/anticancer agent (inferred) |

| Ametryn | Triazine | -Methylthio, -NH₂ | Herbicide |

Key Differences :

- Heterocyclic Core: Quinoline’s aromaticity and planarity enable intercalation with DNA or proteins, whereas triazine derivatives like Ametryn are more rigid and often used in agrochemicals due to their stability .

- Substituent Chemistry : The methylthio group in Ametryn introduces sulfur-based reactivity, contrasting with the halogen-like properties of -CF₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.